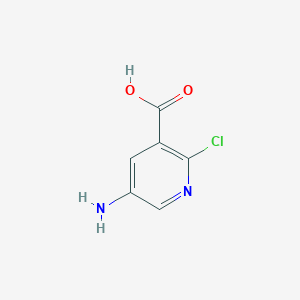

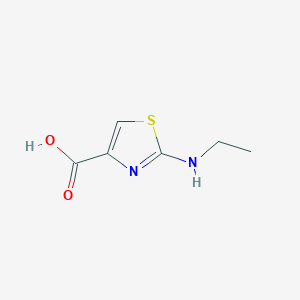

2-(Ethylamino)-1,3-thiazole-4-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(Ethylamino)-1,3-thiazole-4-carboxylic acid is a compound that belongs to the class of thiazoles, which are heterocyclic compounds containing a five-membered ring of four carbon atoms and a sulfur atom. Thiazoles are known for their diverse biological activities and are often used as building blocks in medicinal chemistry for the synthesis of various pharmacologically active agents.

Synthesis Analysis

The synthesis of ethyl 2-substituted-aminothiazole-4-carboxylate analogs has been explored in the literature. For instance, ethyl 2-[3-(diethylamino)-propanamido]-thiazole-4-carboxylate exhibited remarkable antitumor activity against leukemia cell lines, indicating the potential of these analogs in cancer therapy . Another study reported the synthesis of ethyl 2-(2-arylidene-1-alkylhydrazinyl)thiazole-4-carboxylates, which showed promising antiglycation activity, suggesting their potential in managing diabetic complications . Additionally, the synthesis of ethyl 2-amino-4-tert-butyl-1,3-thiazole-5-carboxylate and its structural analysis through hydrogen bonding interactions has been described .

Molecular Structure Analysis

The molecular structure of thiazole derivatives has been characterized using various spectro-analytical techniques such as UV, FT-IR, 1H-NMR, 13C-NMR, and HR-MS . X-ray diffraction methods have also been employed to determine the crystallographic behavior of these compounds . The molecular geometry and electronic properties have been further investigated using density functional theory (DFT) methods, providing insights into the hydrogen bonding sites and molecular electrostatic potential (MEP) maps .

Chemical Reactions Analysis

Thiazole derivatives undergo various chemical reactions that are essential for their functionalization and biological activity. For example, the cyclization of thioamide with 2-chloroacetoacetate has been used to synthesize novel thiazole compounds . The reactivity of these compounds allows for the introduction of different substituents, which can significantly alter their biological properties and potential applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives are closely related to their molecular structure. The presence of different substituents on the thiazole ring can influence properties such as solubility, melting point, and stability. Theoretical calculations, such as DFT, can predict various geometric parameters, vibrational assignments, and chemical shifts, which are in good agreement with experimental data . These properties are crucial for understanding the behavior of thiazole derivatives in biological systems and their interactions with biological targets.

Scientific Research Applications

1. Phenolic Compounds as Nrf2 Inhibitors in Cancer Therapy

- Summary of Application : Phenolic compounds are known for their chemopreventive properties. They act as anticancer agents due to their action on Nrf2 inhibition .

- Methods of Application : The study did not provide specific methods of application or experimental procedures for these compounds .

- Results or Outcomes : The review suggests that phenolic compounds can be effective in cancer therapy due to their action on Nrf2 inhibition .

2. Dual-ROS-Scavenging and Dual-Lingering Nanozyme-Based Eye Drops

- Summary of Application : Nanozyme-based eye drops have been developed for the treatment of dry eye disease (DED). These eye drops can effectively reduce oxidative stress, thereby providing an excellent preventive effect to alleviate DED .

- Methods of Application : The nanozyme-based eye drops were developed by exploiting borate-mediated dynamic covalent complexation .

- Results or Outcomes : In vitro and in vivo experiments revealed that these eye drops could eliminate excess ROS through both its multienzyme-like activity and the ROS-scavenging activity of borate bonds .

3. Ethylamine in Chemical Industry and Organic Synthesis

- Summary of Application : Ethylamine, an organic compound with a similar structure to “2-(Ethylamino)-1,3-thiazole-4-carboxylic acid”, is widely used in the chemical industry and organic synthesis .

- Methods of Application : Ethylamine is produced on a large scale by combining ethanol and ammonia in the presence of an oxide catalyst .

- Results or Outcomes : Ethylamine is a nucleophilic base and is miscible with virtually all solvents. It condenses just below room temperature to a liquid .

4. CO2 Desorption Activity of Tri-Solvent MEA + EAE

- Summary of Application : The study evaluated the CO2 desorption activity of a tri-solvent mixture of MEA (monoethanolamine), EAE (2-(ethylamino)ethanol), and AMP (2-amino-2-methyl-1-propanol) with various commercial solid acid catalysts .

- Methods of Application : Desorption experiments were conducted via a recirculation process with direct heating at 363 K or using a temperature programming method having a range of 303–363 K .

- Results or Outcomes : The study found that the 0.2 + 1 + 3 mol/L MEA + EAE + AMP with HND-8 had a minimized heat duty (HD) of 589.3 kJ/mol CO2 and the biggest desorption factor (DF) of 0.0277 × (10 −3 mol CO2) 3 /L 2 kJ min .

5. Ethylamine in Chemical Industry and Organic Synthesis

- Summary of Application : Ethylamine, an organic compound with a similar structure to “2-(Ethylamino)-1,3-thiazole-4-carboxylic acid”, is widely used in the chemical industry and organic synthesis .

- Methods of Application : Ethylamine is produced on a large scale by combining ethanol and ammonia in the presence of an oxide catalyst .

- Results or Outcomes : Ethylamine is a nucleophilic base and is miscible with virtually all solvents. It condenses just below room temperature to a liquid .

6. CO2 Desorption Activity of Tri-Solvent MEA + EAE

- Summary of Application : The study evaluated the CO2 desorption activity of a tri-solvent mixture of MEA (monoethanolamine), EAE (2-(ethylamino)ethanol), and AMP (2-amino-2-methyl-1-propanol) with various commercial solid acid catalysts .

- Methods of Application : Desorption experiments were conducted via a recirculation process with direct heating at 363 K or using a temperature programming method having a range of 303–363 K .

- Results or Outcomes : The study found that the 0.2 + 1 + 3 mol/L MEA + EAE + AMP with HND-8 had a minimized heat duty (HD) of 589.3 kJ/mol CO2 and the biggest desorption factor (DF) of 0.0277 × (10 −3 mol CO2) 3 /L 2 kJ min .

Safety And Hazards

Future Directions

properties

IUPAC Name |

2-(ethylamino)-1,3-thiazole-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2S/c1-2-7-6-8-4(3-11-6)5(9)10/h3H,2H2,1H3,(H,7,8)(H,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSXITIJJLMMEAP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=NC(=CS1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Ethylamino)-1,3-thiazole-4-carboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-Methoxy-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one](/img/structure/B1289110.png)